molecular formula C25H24ClNO4 B11504452 ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11504452
M. Wt: 437.9 g/mol
InChI Key: PVRRCMYKLFUTDE-UHFFFAOYSA-N
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Description

Ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves multiple stepsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate . Compared to these, ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has unique structural features that may confer distinct biological activities and applications.

Properties

Molecular Formula

C25H24ClNO4

Molecular Weight

437.9 g/mol

IUPAC Name

ethyl 1-[2-[(2-chlorophenyl)methoxy]ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H24ClNO4/c1-3-31-25(29)23-16(2)27(12-13-30-15-17-8-4-7-11-21(17)26)24-19-10-6-5-9-18(19)22(28)14-20(23)24/h4-11,14,28H,3,12-13,15H2,1-2H3

InChI Key

PVRRCMYKLFUTDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOCC4=CC=CC=C4Cl)C

Origin of Product

United States

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